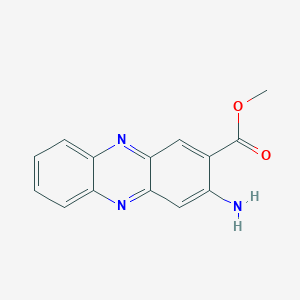

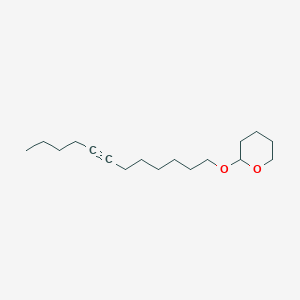

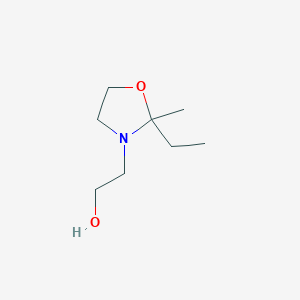

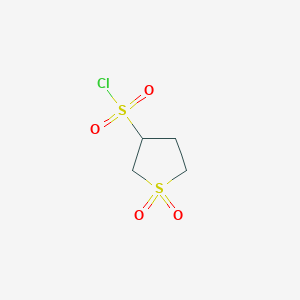

![molecular formula C9H7ClN2O B099210 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 17326-18-0](/img/structure/B99210.png)

2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

Übersicht

Beschreibung

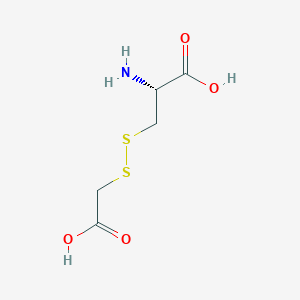

“2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the CAS Number: 17326-18-0 . It has a molecular weight of 194.62 .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular formula of “2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” is C9H7ClN2O . Its average mass is 194.618 Da and its monoisotopic mass is 194.024689 Da .Chemical Reactions Analysis

The compound has been used in the synthesis of 3-ArS/ArSe derivatives . The reaction is metal-free and suggests a radical mechanistic pathway for these transformations .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 197-198°C .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical drugs. Its structure is a part of many bioactive molecules, making it valuable for creating medications with potential antioxidant, antipsychotic, and antiulcer properties .

Agrochemical Research

In agrochemical research, this compound can be used to develop new pesticides and herbicides. Its nitrogen-containing heterocyclic ring is a common motif in molecules designed to interact with specific biological targets in pests and weeds .

Material Science

The pyrido[1,2-a]pyrimidin-4-one scaffold is significant in material science for creating novel polymers and coatings. These materials can have enhanced properties like increased durability or specialized conductivity .

Catalytic Processes

Researchers utilize this compound in catalytic processes to synthesize seleno-substituted heterocycles. These compounds are important for their diverse applications in organic synthesis and drug discovery .

Electrochemistry

In electrochemistry, 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one is used in studies exploring electro-oxidative strategies. This is crucial for developing environmentally friendly oxidation processes without the need for metal catalysts .

Chemical Synthesis

It serves as a building block in chemical synthesis, particularly in the construction of N-heterocycles. These structures are foundational in creating a wide range of chemicals for various industrial applications .

Antioxidant Properties Exploration

Due to its potential antioxidant properties, this compound is studied for its ability to scavenge free radicals. This research has implications for treating diseases caused by oxidative stress .

Antibacterial Agent Development

Derivatives of this compound are being investigated as antibacterial agents. The modification of its structure could lead to the creation of new antibiotics to combat resistant bacterial strains .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Mode of Action

It has been shown that similar compounds can undergo alkylation at the oxygen atom, and electrophilic substitution mainly at position 8 of the molecule .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one are currently unknown . Related compounds have been shown to undergo c-3 alkenylation through palladium-catalyzed c–h activation , suggesting potential involvement in pathways related to alkenylation.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one is currently unknown . It is known that the compound is a powder at room temperature .

Eigenschaften

IUPAC Name |

2-chloro-7-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6-2-3-8-11-7(10)4-9(13)12(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTILMBXXFAPPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=CC2=O)Cl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295722 | |

| Record name | 2-chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

17326-18-0 | |

| Record name | MLS002703806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route for producing 3-Acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

A1: This compound is synthesized through the reaction of 2-(Acetoacetamido)-5-methylpyridine with phosgene. [, ] This reaction leads to the formation of the desired product, 3-Acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The structure of this compound has been confirmed using various spectroscopic techniques, including UV, IR, proton nuclear magnetic resonance (PMR), and X-ray spectroscopy. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

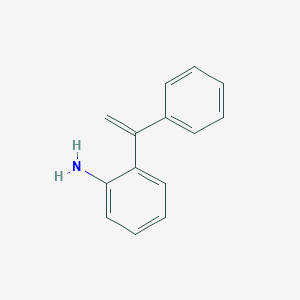

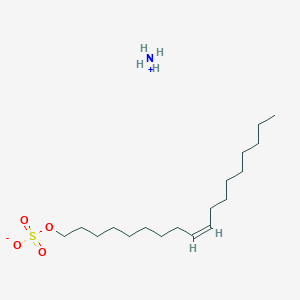

![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)